molecular formula C9H13N B101329 (S)-(-)-N-Methyl-1-phenylethylamine CAS No. 19131-99-8

(S)-(-)-N-Methyl-1-phenylethylamine

Cat. No.: B101329
CAS No.: 19131-99-8
M. Wt: 135.21 g/mol
InChI Key: RCSSHZGQHHEHPZ-QMMMGPOBSA-N
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Description

(S)-(-)-N-Methyl-1-phenylethylamine is a chiral amine with the molecular formula C9H13N. It is an enantiomer of N-methyl-1-phenylethylamine, characterized by its specific stereochemistry. This compound is of interest due to its applications in asymmetric synthesis and its role as a building block in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-N-Methyl-1-phenylethylamine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with methylamine in the presence of a chiral catalyst. The reaction typically requires hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild conditions.

Another method involves the resolution of racemic N-methyl-1-phenylethylamine using chiral acids such as tartaric acid or mandelic acid. This process separates the enantiomers based on their differing solubilities in the chiral acid, allowing for the isolation of the desired (S)-(-)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of immobilized chiral catalysts in these reactors allows for the selective synthesis of the (S)-enantiomer on a large scale. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are utilized to ensure the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N-Methyl-1-phenylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-1-phenylacetone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield secondary amines or primary amines, depending on the reducing agent and conditions used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: N-methyl-1-phenylacetone.

    Reduction: Secondary amines or primary amines.

    Substitution: Various substituted amines depending on the substituent introduced.

Scientific Research Applications

(S)-(-)-N-Methyl-1-phenylethylamine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds. Its stereochemistry is crucial in the development of asymmetric catalysts and ligands.

    Biology: The compound is studied for its potential role in neurotransmitter activity and its interactions with biological receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-N-Methyl-1-phenylethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release. The stereochemistry of the compound plays a critical role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-N-Methyl-1-phenylethylamine: The enantiomer of (S)-(-)-N-Methyl-1-phenylethylamine, with opposite stereochemistry.

    N-Methyl-1-phenylethylamine: The racemic mixture containing both (S)- and ®-enantiomers.

    Phenylethylamine: A structurally similar compound lacking the N-methyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its enantiomeric purity is essential for applications requiring high selectivity and specificity, such as in pharmaceutical synthesis and asymmetric catalysis.

Properties

IUPAC Name

(1S)-N-methyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSHZGQHHEHPZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366137
Record name (S)-(-)-N-Methyl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19131-99-8
Record name (αS)-N,α-Dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19131-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-phenylethylamine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019131998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-N-Methyl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-1-PHENYLETHYLAMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MU17YEN7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (53 mg, 0.089 mmol) was dissolved in 4 mL of dry benzene in a Schlenk tube under a nitrogen atmosphere. The tube was wrapped in aluminum foil. A solution of n-butyllithium (72 μL, 0.12 mmol, 1.6M in hexane) was added and the mixture was shaken until it turned a dark red brown color. After 5 min. phenylsilane, (164 μL, 1.33 mmol) was added and the reaction mixture turned blue, then brown, in color. After 10 minutes acetophenone N-methyl imine (119 mg, 0.89 mmol) was added. The tube was shaken and left for about 20 hours at room temperature. The resulting solution was diluted with 15 mL of ether and 3 mL of methanol and allowed to stir for 2 hours. The reaction mixture was then washed with 10 mL of water and extracted with 1M HCl (2×10 mL). The aqueous layer was separated, basified with 5M NaOH (until strongly basic to pH paper), and extracted with ether (3×20 mL). The ether solution was dried over anhydrous sodium sulfate and concentrated to yield 60 mg (0.45 mmol, 50% yield) of N-methyl-1-phenylethylamine as a yellow oil. The yield for repeated experiments ranged from 50 to 80%.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step Two
Quantity
164 μL
Type
reactant
Reaction Step Three
Quantity
119 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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